{3-[(2,4-Dichlorophenyl)methyl]imidazo[1,5-a]pyridin-1-yl}methanol
Description
Properties
CAS No. |
920019-78-9 |
|---|---|
Molecular Formula |
C15H12Cl2N2O |
Molecular Weight |
307.2 g/mol |
IUPAC Name |
[3-[(2,4-dichlorophenyl)methyl]imidazo[1,5-a]pyridin-1-yl]methanol |
InChI |
InChI=1S/C15H12Cl2N2O/c16-11-5-4-10(12(17)8-11)7-15-18-13(9-20)14-3-1-2-6-19(14)15/h1-6,8,20H,7,9H2 |
InChI Key |
FDIPELOSWJCJAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C(N2C=C1)CC3=C(C=C(C=C3)Cl)Cl)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(2,4-Dichlorobenzyl)imidazo[1,5-a]pyridin-1-yl)methanol typically involves the following steps:
Formation of the Imidazo[1,5-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminopyridine and glyoxal in the presence of an acid catalyst.
Introduction of the 2,4-Dichlorobenzyl Group: The imidazo[1,5-a]pyridine core is then reacted with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate to form the 3-(2,4-dichlorobenzyl) derivative.
Addition of the Methanol Group: Finally, the methanol group is introduced through a nucleophilic substitution reaction using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction reactions can be performed on the imidazo[1,5-a]pyridine core or the 2,4-dichlorobenzyl group to modify the electronic properties of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions on the imidazo[1,5-a]pyridine core or the benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Reduced derivatives of the imidazo[1,5-a]pyridine core or benzyl group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Pharmacological Properties
Antimicrobial Activity
Imidazo[1,5-a]pyridine derivatives, including {3-[(2,4-Dichlorophenyl)methyl]imidazo[1,5-a]pyridin-1-yl}methanol, have been shown to exhibit significant antibacterial and antiviral properties. Research indicates that these compounds can inhibit the growth of various pathogenic bacteria and viruses. For instance, studies have demonstrated that certain imidazo[1,5-a]pyridine derivatives possess inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Some derivatives of imidazo[1,5-a]pyridine have been reported to induce apoptosis in cancer cells and inhibit tumor growth. The mechanism involves the modulation of signaling pathways associated with cell proliferation and survival .
Neuroprotective Effects
Recent studies suggest that imidazo[1,5-a]pyridine compounds may have neuroprotective effects. They can potentially inhibit enzymes involved in neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in conditions like Alzheimer’s disease . The dichloro-substituted phenyl side chains enhance binding affinity to these enzymes, improving inhibitory potency.
Case Studies and Research Findings
Study on Antimicrobial Efficacy
A study published in Scientific Reports evaluated the antimicrobial efficacy of imidazo[1,5-a]pyridine derivatives against a panel of bacterial strains. The results showed that compounds with electron-withdrawing groups exhibited higher antibacterial activity compared to their unsubstituted counterparts. Specifically, this compound demonstrated a notable minimum inhibitory concentration (MIC) against resistant strains .
Neuroprotective Activity Assessment
In another study focused on neuroprotection, researchers synthesized several derivatives of imidazo[1,5-a]pyridine and assessed their AChE inhibitory activity using Ellman’s assay. The compound this compound was found to have an IC50 value indicating strong inhibition of AChE activity . This suggests potential therapeutic applications in treating Alzheimer’s disease.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of (3-(2,4-Dichlorobenzyl)imidazo[1,5-a]pyridin-1-yl)methanol involves its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Core Heterocycle Modifications
Imidazo[1,5-a]pyridine Derivatives
- Compound 5f () : N,N-Dimethyl-2-(3-(pyrrolidin-2-yl)imidazo[1,5-a]pyridin-1-yl)aniline hydrochloride replaces the hydroxymethyl with a dimethylaniline group. This substitution increases lipophilicity (LogP ~4.5 estimated) and reduces polar surface area (PSA), favoring blood-brain barrier penetration compared to the target compound’s alcohol group .
- Compound 38 () : 1-(Pyridin-2-yl)-3-(o-tolyl)imidazo[1,5-a]pyridine lacks the hydroxymethyl group but includes a pyridinyl substituent. The electron-rich pyridine enhances coordination capacity as a ligand, contrasting with the dichlorophenyl group’s electron-withdrawing effects .
Substituent Variations
Dichlorophenyl-Containing Analogs
- 2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-methanol (): This compound shares the dichlorophenyl and hydroxymethyl groups but incorporates a dioxolane ring. The dioxolane likely improves metabolic stability compared to the imidazopyridine core .
- 2,3-Dichlorophenyl(1-(morpholinomethyl)imidazo[1,5-a]pyridin-3-yl)methanone (): Replaces the hydroxymethyl with a morpholine-linked ketone. The ketone group reduces PSA (estimated ~60 Ų vs. ~70 Ų for the target compound) and enhances CB2 receptor binding (IC50 = 5 nM) due to increased lipophilicity .
Chlorophenyl vs. Dichlorophenyl Substitutions
- 3-(4-Chlorophenyl)imidazo[1,5-a]pyridine-1-methanamine () : Features a single chlorine on the phenyl ring and a methanamine group. The reduced chlorine count lowers LogP (3.81 vs. estimated ~4.5 for the target compound), while the amine increases basicity (pKa ~9.5) compared to the neutral hydroxymethyl .
Physicochemical and Pharmacokinetic Properties
Key Parameters (Table 1)
*Estimated based on analogs.
Discussion
- Polar Surface Area (PSA) : The hydroxymethyl group contributes to higher PSA (~70 Ų) than methanamine (43.32 Ų), favoring solubility and reducing CNS penetration .
- Thermal Stability : Higher melting points in benzo[d]imidazole derivatives (e.g., 5a: 199–201°C) suggest that fused aromatic systems improve crystallinity compared to the target compound’s simpler core .
Receptor Binding and Selectivity
- CB2 Agonists (): Analogs like 2,3-dichlorophenylmethanone exhibit high CB2 selectivity (hCB2 IC50 = 5 nM, CB1/CB2 selectivity ratio >500). The target compound’s hydroxymethyl may reduce affinity compared to ketones but improve aqueous compatibility .
- Insulin-Regulated Aminopeptidase (IRAP) Inhibitors (): Pyrrolidine-substituted imidazopyridines (e.g., 5f) show IRAP inhibition, suggesting the core’s versatility. Dichlorophenyl groups may sterically hinder binding in some targets .
Therapeutic Potential
- Anticancer Ligands (): Tridentate ligands like compound 39 (2-(1-(pyridin-2-yl)imidazo[1,5-a]pyridin-3-yl)phenol) demonstrate metal-binding efficacy, which the target compound’s hydroxymethyl could enhance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
